1-(4-Bromo-2-fluorophenyl)-2-pentanol
Description
1-(4-Bromo-2-fluorophenyl)-2-pentanol is a secondary alcohol featuring a bromo-fluoro-substituted aromatic ring attached to a pentanol chain. The molecule combines a halogenated aryl group with a hydroxyl-functionalized aliphatic chain, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7,10,14H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFQCINRSWMIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=C(C=C(C=C1)Br)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-2-pentanol typically involves the reaction of 4-bromo-2-fluorobenzene with a suitable pentanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where 4-bromo-2-fluorobenzene is reacted with a pentyl magnesium bromide in the presence of a catalyst to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 1-(4-Bromo-2-fluorophenyl)-2-pentanone.
Reduction: Formation of 1-(4-Bromo-2-fluorophenyl)-2-pentane.
Substitution: Formation of derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2-pentanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The hydroxyl group allows for hydrogen bonding, which can play a role in its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their functional groups, and distinguishing characteristics:
Physical and Chemical Properties
- Melting Points: Chalcone derivatives with 4-bromo-2-fluorophenyl groups (e.g., (2E)-1-(5-chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one) exhibit higher melting points (133–134°C) due to extended conjugation and crystallinity . Alcohols like 1-(4-bromo-2-fluorophenyl)-2-pentanol are expected to have lower melting points than ketones or carboxylic acids due to weaker intermolecular forces despite hydrogen bonding.
- Solubility :
Key Research Findings
- Reactivity Differences: The ketone 1-(4-bromo-2-fluorophenyl)pentan-1-one (MW 259.11) undergoes nucleophilic additions, whereas the alcohol may participate in esterification or act as a hydrogen-bond donor .
- Market Trends : Cyclopropane derivatives face competition from 1-(2,4-difluorophenyl) analogs, which offer similar reactivity but lower production costs .
- Stability : Cyclopropane-containing alcohols (e.g., ) are less thermally stable than carboxylic acid derivatives due to ring strain .
Biological Activity
1-(4-Bromo-2-fluorophenyl)-2-pentanol is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
This compound is characterized by the presence of both bromine and fluorine atoms on the phenyl ring, which enhances its chemical reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of several derivatives that may also exhibit biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen substituents (bromine and fluorine) can significantly enhance binding affinity and selectivity towards these targets, potentially influencing various signaling pathways within cells.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For example, studies have shown that brominated phenolic compounds can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.
Comparative Studies
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 1-(4-Bromo-2-fluorophenyl)-2-butanol | Similar halogenated structure | Moderate anti-inflammatory effects |
| 1-(4-Chloro-2-fluorophenyl)-2-pentanol | Chlorine instead of bromine | Lower antimicrobial activity |
| 1-(4-Bromo-2-fluorophenyl)propan-2-ol | Propanol group instead of pentanol | Enhanced binding affinity in enzymatic assays |
Study on Enzyme Inhibition
A study conducted using in silico docking methods revealed that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. The docking scores indicated a strong binding affinity, suggesting its potential use as a lead compound in drug design targeting metabolic disorders .
Antimicrobial Testing
In laboratory settings, this compound was tested against various bacterial strains. Results demonstrated significant inhibitory effects against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
